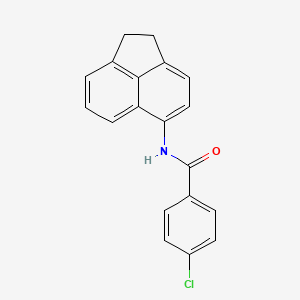

4-氯-N-(1,2-二氢苊-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It has a molecular formula of C19H14ClNO . The average mass of this compound is 307.774 Da, and its mono-isotopic mass is 307.076385 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” are defined by its molecular structure. It has a molecular formula of C19H14ClNO, an average mass of 307.774 Da, and a mono-isotopic mass of 307.076385 Da .科学研究应用

抗氧化活性

苯甲酰胺,包括所讨论的化合物,因其抗氧化特性而被研究。在 Yakan 等人的一项研究中,合成并表征了新型苯甲酰胺化合物。这些化合物表现出体外抗氧化活性,包括总抗氧化能力、自由基清除和金属螯合活性。 一些合成的化合物甚至优于标准抗氧化剂 .

抗菌活性

同一项研究探索了苯甲酰胺衍生物的抗菌潜力。研究人员测试了这些化合物对革兰氏阳性和革兰氏阴性细菌的抗菌效果。虽然有些化合物显示出适度的抗菌效果,但一种特定的苯甲酰胺化合物表现出有效的金属螯合活性。 这表明这些化合物可以进一步探索其抗菌特性 .

细胞毒性和凋亡诱导

另一个研究领域是评估苯甲酰胺的细胞毒性。 例如,N-(7-(4,5-二氢-1H-咪唑-2-基)-2-苯基-6,7-二氢-2H-咪唑[2,1-c][1,2,4]三唑-3(5H)-亚基)-4-苯氧基苯磺酰胺对某些细胞系表现出选择性并诱导凋亡 .

药物发现和潜在治疗

苯甲酰胺因其多种生物活性而被探索为潜在的药物候选者。这些活性包括抗肿瘤、抗菌、抗炎和抗 HSV 特性。研究人员还研究了它们在治疗多动症、高胆固醇血症和癌症中的作用。 此外,酰胺衍生物已用于药物发现 .

工业应用

除了医药领域,苯甲酰胺还在各种工业部门得到应用。它们被用于塑料、橡胶、纸张和农业。 它们在天然产物、蛋白质和合成中间体中的广泛结构存在使其成为多功能化合物 .

其他潜在用途

酰胺,包括苯甲酰胺,已被研究用于其抗血小板活性,并可能对心血管健康产生影响 . 此外,进一步的研究可以探索它们在材料科学和催化等其他领域的作用。

作用机制

Target of Action

The primary target of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cellular growth and division .

Result of Action

The inhibition of SDH by 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed potent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which is 21 times more effective than fluxapyroxad .

属性

IUPAC Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDUIQHPUTWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)